N-Boc-S-Bzl-L-Cys-Gly-OBzl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

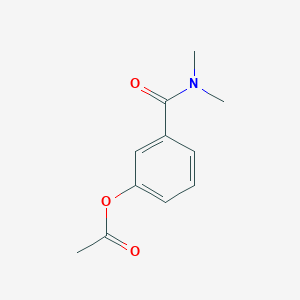

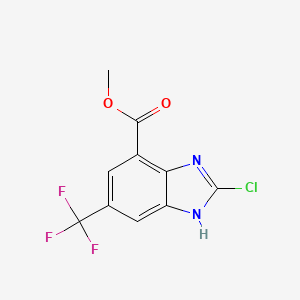

N-Boc-S-Bzl-L-Cys-Gly-OBzl, également connu sous le nom d'ester benzylique de la N-t-butoxycarbonyl-S-benzyl-L-cystéinyl-glycine, est un composé synthétique de formule moléculaire C24H30N2O5S et d'un poids moléculaire de 458,57 g/mol. Ce composé est souvent utilisé dans la recherche biochimique, en particulier dans l'étude de la protéomique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-Boc-S-Bzl-L-Cys-Gly-OBzl implique généralement la protection des groupes amino et thiol de la L-cystéine, suivie du couplage avec la glycine et de l'estérification benzylique. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane et de réactifs tels que le dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter les réactions de couplage.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant des synthétiseurs peptidiques automatisés. Ces machines peuvent gérer efficacement les étapes répétitives de couplage d'acides aminés et de déprotection, garantissant un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

N-Boc-S-Bzl-L-Cys-Gly-OBzl peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol du résidu cystéine peut être oxydé pour former des disulfures.

Réduction : Les disulfures peuvent être réduits à nouveau en thiols.

Substitution : Le groupe benzyle peut être substitué dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : L'hydrogénation catalysée au palladium peut être utilisée pour éliminer le groupe protecteur benzyle.

Principaux produits formés

Oxydation : Formation de dimères liés par des disulfures.

Réduction : Régénération des groupes thiols libres.

Substitution : Élimination du groupe benzyle pour donner le composé thiol libre.

Applications De Recherche Scientifique

N-Boc-S-Bzl-L-Cys-Gly-OBzl a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse peptidique et comme composé modèle pour l'étude de la formation et du clivage de la liaison peptidique.

Biologie : Employé dans l'étude du repliement des protéines et de la formation de liaisons disulfures.

Médecine : Étudié pour son potentiel dans les systèmes de délivrance de médicaments et comme précurseur de peptides bioactifs.

Industrie : Utilisé dans la production de peptides spécialisés pour la recherche et les fins thérapeutiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son rôle de peptide protégé. Le groupe Boc (tert-butoxycarbonyle) protège le groupe amino et le groupe benzyle protège le groupe thiol de la cystéine. Ces groupes protecteurs empêchent les réactions secondaires indésirables pendant la synthèse peptidique. Après déprotection, les groupes amino et thiol libres peuvent participer à la formation de liaisons peptidiques et de ponts disulfures, respectivement.

Mécanisme D'action

The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl involves its role as a protected peptide. The Boc (tert-butoxycarbonyl) group protects the amino group, and the benzyl group protects the thiol group of cysteine. These protecting groups prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino and thiol groups can participate in forming peptide bonds and disulfide bridges, respectively.

Comparaison Avec Des Composés Similaires

Composés similaires

N-Boc-L-Cys-Gly-OBzl : Structure similaire mais sans groupe benzyle sur le thiol.

N-Boc-S-Bzl-L-Cys-OBzl : Structure similaire mais sans résidu glycine.

N-Boc-L-Cys-Gly-OH : Structure similaire mais sans groupe ester benzylique.

Unicité

N-Boc-S-Bzl-L-Cys-Gly-OBzl est unique en raison de la présence à la fois du thiol protégé par un benzyle et du résidu glycine, ce qui en fait un intermédiaire polyvalent dans la synthèse peptidique. Sa double protection permet une déprotection sélective et une fonctionnalisation ultérieure, ce qui est précieux dans la synthèse peptidique complexe .

Propriétés

IUPAC Name |

benzyl 2-[[3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMOSAIXJLMRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

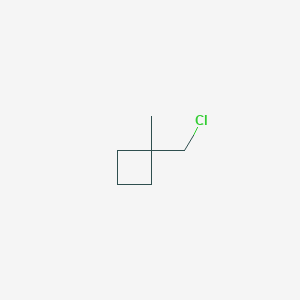

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

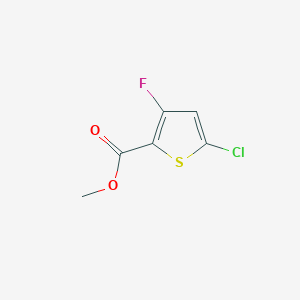

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

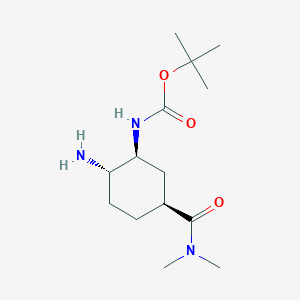

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)

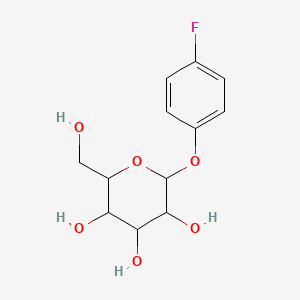

![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)